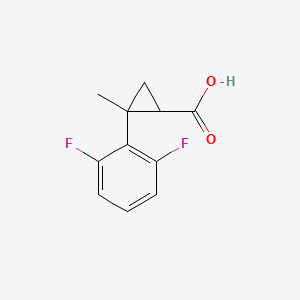
2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid
説明
“2,6-Difluorophenyl” is a term that refers to a phenyl group (a ring of 6 carbon atoms) with fluorine atoms attached to the 2nd and 6th carbon atoms . It’s often used as a building block in organic synthesis .
Synthesis Analysis
“2,6-Difluorophenyl” compounds can be used in various chemical reactions. For instance, “2,6-Difluorophenylboronic acid” can be used as a substrate in the Suzuki–Miyaura coupling reaction .Molecular Structure Analysis
The molecular structure of “2,6-Difluorophenyl” compounds typically includes a phenyl ring with two fluorine atoms attached at the 2nd and 6th positions .Chemical Reactions Analysis
“2,6-Difluorophenyl” compounds can participate in various chemical reactions. For example, “2,6-Difluorophenylboronic acid” can be used to prepare key intermediates for the synthesis of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Difluorophenyl” compounds can vary. For example, “2,6-Difluorophenylboronic acid” has a density of 1.4±0.1 g/cm³, a boiling point of 260.1±50.0 °C at 760 mmHg, and a molecular weight of 157.911 Da .科学的研究の応用
Enzyme Inhibition and Alzheimer's Disease : Boztaş et al. (2019) studied bromophenol derivatives with a cyclopropane moiety, noting their effectiveness as inhibitors of human carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors are significant in treating Alzheimer's disease, Parkinson's disease, senile dementia, and ataxia (Boztaş et al., 2019).
Synthesis and Biological Evaluation : Zhao and Liu (2002) explored the synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inhibitor of bacterial enzyme 1-aminocyclopropane-1-carboxylate deaminase. This research provides insights into enzymatic reactions and the potential for developing inhibitors (Zhao & Liu, 2002).
Decomposition and Inhibition Studies : Liu et al. (2015) focused on 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), investigating its instability under physiological conditions and its role as a slow-dissociating inhibitor of ACC deaminase. Their research contributes to understanding the reactivity of cyclopropane derivatives and their potential applications in biochemistry (Liu et al., 2015).
Deoxyfluorination of Carboxylic Acids : Wang et al. (2021) developed a fluorination reagent for deoxyfluorination of carboxylic acids, creating acyl fluorides and amides. This study highlights the importance of cyclopropane derivatives in developing novel reagents for organic synthesis (Wang et al., 2021).
Biological Activities of Cyclopropane Derivatives : Coleman and Hudson (2016) compiled research on naturally occurring 1-aminocyclopropane-1-carboxylic acid derivatives, discussing their isolation, synthesis, and a range of biological activities like antifungal, antimicrobial, antiviral, and antitumor properties (Coleman & Hudson, 2016).
Synthesis of Enzymatic Process for Medication : Guo et al. (2017) developed a practical enzymatic process for synthesizing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital intermediate in producing Ticagrelor, an acute coronary syndrome medication. This study is pivotal in demonstrating the applications of cyclopropane derivatives in pharmaceutical synthesis (Guo et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2,6-difluorophenyl)-2-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-11(5-6(11)10(14)15)9-7(12)3-2-4-8(9)13/h2-4,6H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZWLMCNLNEKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



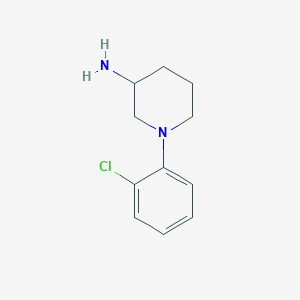
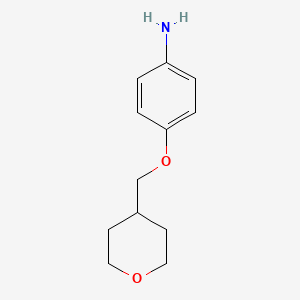
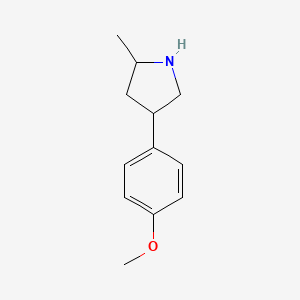
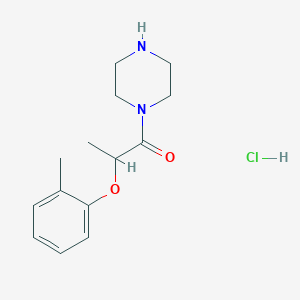
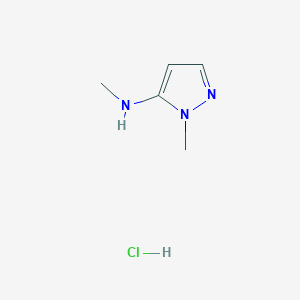
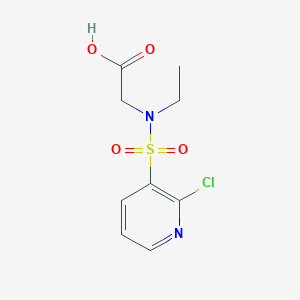
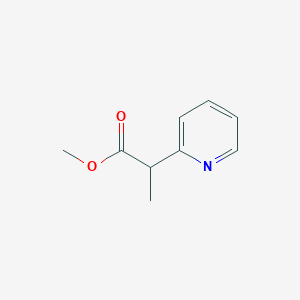
![3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423488.png)
![3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine](/img/structure/B1423489.png)
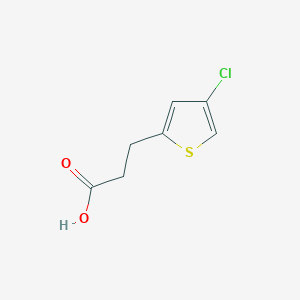
![5-Methyl-2-[methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1423493.png)
![Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B1423494.png)
![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B1423496.png)
